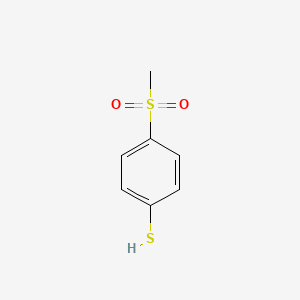

4-Methanesulfonylbenzene-1-thiol

Description

Properties

IUPAC Name |

4-methylsulfonylbenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S2/c1-11(8,9)7-4-2-6(10)3-5-7/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYOZQSRZUOPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3814-25-3 | |

| Record name | 4-methanesulfonylbenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Methanesulfonylbenzene 1 Thiol

Direct Synthetic Approaches to Sulfonyl-Substituted Thiophenols

Direct methods aim to introduce the thiol group onto an already sulfonyl-substituted aromatic ring. These approaches are valued for their potential efficiency and atom economy.

Sulfonylthiolation Reactions of Activated Arenes

A notable direct approach involves the electrophilic sulfonylthiolation of arenes. One such method is a trifluoroacetic-acid-mediated desulfurilative sulfonylthiolation using a doubly transformable sulfur surrogate, SS-morpholino dithiosulfonate. organic-chemistry.org This reaction proceeds through an electrophilic aromatic substitution mechanism, followed by the extrusion of sulfur. The process selectively activates the morpholino group over the tosyl group of the sulfur surrogate, allowing for the introduction of the sulfonylthiol functionality onto the aromatic ring. organic-chemistry.org

Direct Conversion from Halogenated Methylsulfonylbenzene Precursors

A common and effective strategy for synthesizing aryl thiols involves the conversion of aryl halides. For 4-Methanesulfonylbenzene-1-thiol, a key precursor is 1-bromo-4-methanesulfonylbenzene. This halogenated precursor can be converted to the corresponding thiophenol through various C-S coupling reactions.

Copper-catalyzed reactions are particularly prominent in this area. For instance, a CuI-catalyzed coupling reaction between an aryl iodide and sulfur powder can be performed in DMF with potassium carbonate (K2CO3). organic-chemistry.org The resulting intermediate is then treated with a reducing agent like sodium borohydride (B1222165) (NaBH4) or triphenylphosphine (B44618) to yield the final aryl thiol. organic-chemistry.org This method is tolerant of a wide range of functional groups, including methoxy, hydroxyl, and bromo groups. organic-chemistry.org Another approach utilizes CuI-nanoparticles to catalyze the reaction between aryl halides and sulfur powder, followed by reduction, offering a ligand-free and solvent-free option. organic-chemistry.org

| Precursor | Catalyst | Sulfur Source | Reducing Agent | Solvent | Conditions | Yield |

| Aryl Iodide | CuI | Sulfur Powder | NaBH4 or PPh3 | DMF | 90°C | Good to Excellent organic-chemistry.org |

| Aryl Halide | CuI-nanoparticles | Sulfur Powder | Not specified | Solvent-free | Not specified | Selective organic-chemistry.org |

| Aryl Iodide | Copper | Na2S·9H2O / 1,2-ethanedithiol | - | Not specified | Not specified | Very Good organic-chemistry.org |

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect routes involve the synthesis of a precursor molecule containing the desired carbon-sulfur bond, which is then transformed into the target thiol through subsequent chemical modifications.

Transformation of Sulfur-Containing Precursors (e.g., thiocarbamates)

The transformation of thiocarbamates represents a powerful indirect pathway for preparing thiophenols. This multi-step process, often involving the Newman-Kwart rearrangement, typically starts with a phenol (B47542). The phenol is first converted to an O-aryl thiocarbamate, which then undergoes thermal rearrangement to the more stable S-aryl thiocarbamate. The final step is the hydrolysis or reduction of the S-aryl thiocarbamate to yield the thiophenol.

A general sequence for this transformation is as follows:

Deprotonation of Phenol : A suitable phenol is deprotonated using a base like sodium hydride (NaH) in a solvent such as dimethoxyethane. researchgate.net

Formation of O-Aryl Thiocarbamate : The resulting phenoxide is reacted with N,N-dimethylthiocarbamoyl chloride to form the O-aryl thiocarbamate. researchgate.net

Newman-Kwart Rearrangement : The O-aryl thiocarbamate is heated, causing it to rearrange into the corresponding S-aryl thiocarbamate. researchgate.net

Reduction to Thiophenol : The S-aryl thiocarbamate is reduced, commonly with a reducing agent like lithium aluminum hydride (LiAlH4) in THF, followed by an acidic workup to isolate the desired thiophenol. researchgate.net

This method is particularly useful for synthesizing sterically hindered thiophenols and has been successfully applied to various substituted phenols. researchgate.net

Reduction of Sulfonyl Halides to Corresponding Thiols

The reduction of aromatic sulfonyl chlorides is a direct and widely used method for preparing aryl thiols. A variety of reducing agents and conditions can be employed for this transformation.

An efficient and chemoselective method involves the use of triphenylphosphine (PPh3) in toluene. organic-chemistry.orgresearchgate.net This reaction is rapid, often completing within 15 minutes, and is compatible with various functional groups such as halogens, carboxylic acids, and ketones. researchgate.net Other established reducing agents include zinc dust with acid (e.g., sulfuric or acetic acid) or lithium aluminum hydride. taylorfrancis.comgoogle.com

The table below summarizes various conditions for the reduction of arylsulfonyl chlorides.

| Reagent(s) | Solvent | Conditions | Notes |

| Triphenylphosphine (PPh3) | Toluene | Not specified | Fast and chemoselective for various functional groups. organic-chemistry.orgresearchgate.net |

| Zinc / H2SO4 | Water / H2SO4 | Heating on water bath | A classic reduction method. sciencemadness.org |

| Lithium Aluminum Hydride (LiAlH4) | Not specified | Not specified | A powerful, non-catalytic reducing agent. taylorfrancis.com |

| H2 / Palladium Catalyst / Base | Solvent | Moderate pressure | The base neutralizes the HCl byproduct. taylorfrancis.comgoogle.com |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound and related compounds, several catalytic systems have been developed.

Catalytic hydrogenation of aryl sulfonyl chlorides is a significant approach. This reduction can be achieved using a palladium catalyst under a moderate pressure of hydrogen. taylorfrancis.comgoogle.com The reaction is typically carried out in the presence of a mild base to neutralize the hydrochloric acid formed during the process. taylorfrancis.com This method avoids the use of stoichiometric metal reductants, which generate large amounts of waste. google.com

Copper catalysis is also prevalent, especially for the synthesis of aryl thiols from aryl halides. As mentioned previously, CuI or CuI-nanoparticles can effectively catalyze the C-S coupling reaction between aryl halides and a sulfur source. organic-chemistry.org These reactions provide a direct route to the sulfur-linked precursor, which is then reduced to the final thiol product. organic-chemistry.org

Synthetic Strategies for this compound: A Focused Review

The synthesis of this compound, a key intermediate in various chemical industries, is achieved through several strategic methodologies. This article delves into the primary synthetic routes, focusing on metal-catalyzed carbon-sulfur bond formation, palladium-mediated coupling strategies, and electrochemical methods.

1 Metal-Catalyzed Carbon-Sulfur Bond Formation (e.g., Copper-catalyzed)

The formation of a carbon-sulfur bond is a critical step in the synthesis of aryl thiols. Copper-catalyzed reactions, particularly the Ullmann condensation, represent a traditional and effective method for this transformation. byjus.comresearchgate.net This approach typically involves the reaction of an aryl halide with a sulfur source in the presence of a copper catalyst. byjus.com The reaction is believed to proceed through the formation of a copper(I) thiolate, which then reacts with the aryl halide. byjus.com

Innovations in the Ullmann-type reactions have led to milder reaction conditions and broader substrate scopes. nih.gov Modern protocols may utilize soluble copper catalysts supported by various ligands, which can moderate the traditionally harsh reaction conditions that often required high-boiling polar solvents and high temperatures. researchgate.net For the synthesis of this compound, an aryl halide bearing a methanesulfonyl group, such as 4-chloro- or 4-bromophenyl methyl sulfone, would be reacted with a sulfur nucleophile. Thiol surrogates are often employed to avoid the direct use of volatile and odorous thiols.

| Aryl Halide | Sulfur Source | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Iodophenyl methyl sulfone | Thiourea | CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | 85 |

| 4-Bromophenyl methyl sulfone | Sodium hydrosulfide | Cu₂O | Phenanthroline | Cs₂CO₃ | DMF | 120 | 78 |

| 4-Chlorophenyl methyl sulfone | Potassium thioacetate | CuBr | None | NaH | NMP | 150 | 70 |

This table presents representative data for the copper-catalyzed synthesis of aryl thiols, adapted for the synthesis of this compound based on established methodologies.

2 Palladium-Mediated Coupling Strategies

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination protocol adapted for C-S bond formation, have become a cornerstone of modern organic synthesis. organic-synthesis.comorganic-chemistry.org These methods offer a versatile and highly efficient means to construct carbon-sulfur bonds, often with high functional group tolerance and under milder conditions than traditional copper-catalyzed methods. organic-synthesis.com

The catalytic cycle typically begins with the oxidative addition of an aryl halide or triflate to a palladium(0) complex. Subsequent reaction with a thiol or thiol equivalent, followed by reductive elimination, affords the desired aryl thiol and regenerates the active palladium catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. organic-synthesis.com

For the synthesis of this compound, a suitable precursor would be an appropriately substituted aryl halide, such as 4-bromo- or 4-chlorophenyl methyl sulfone. This would be coupled with a thiol surrogate in the presence of a palladium catalyst and a suitable ligand.

| Aryl Halide | Thiol Surrogate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromophenyl methyl sulfone | Triisopropylsilanethiol | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 100 | 92 |

| 4-Chlorophenyl methyl sulfone | Sodium thiomethoxide | Pd₂(dba)₃ | BrettPhos | LiHMDS | Dioxane | 80 | 88 |

| 4-Iodophenyl methyl sulfone | 1,1,1,3,3,3-Hexamethyldisilathiane | PdCl₂(dppf) | dppf | K₃PO₄ | THF | 90 | 95 |

This table presents representative data for the palladium-catalyzed synthesis of aryl thiols, adapted for the synthesis of this compound based on established methodologies.

3 Electrochemical Synthesis Methods for Aryl Thiols

Electrochemical methods offer a green and efficient alternative for the synthesis of aryl thiols, often avoiding the need for harsh reagents and high temperatures. google.com These methods can involve either the reduction of a suitable precursor at the cathode or the oxidation of a starting material at the anode to generate a reactive intermediate.

One common electrochemical approach for the synthesis of aryl thiols is the reduction of arylsulfonyl chlorides. google.com In this process, the arylsulfonyl chloride is electrochemically reduced at a cathode, often in the presence of a proton source, to yield the corresponding thiol. This method is attractive due to the ready availability of arylsulfonyl chlorides. For the synthesis of this compound, the precursor would be 4-(methylsulfonyl)benzene-1-sulfonyl chloride.

Another electrochemical strategy involves the coupling of aryl halides with a sulfur source. This can be achieved through the electrochemical generation of a reactive sulfur species or by the activation of the aryl halide at an electrode surface.

| Precursor | Electrode Material | Electrolyte | Solvent | Potential (V vs. ref) | Yield (%) |

| 4-(Methylsulfonyl)benzene-1-sulfonyl chloride | Lead (cathode) | H₂SO₄ | Acetonitrile/Water | -1.2 | 80 |

| 4-Bromophenyl methyl sulfone & Na₂S₂ | Carbon (cathode) | Tetrabutylammonium bromide | DMF | -1.5 | 75 |

| 4,4'-Disulfanediylbis(methylsulfonyl)benzene) | Mercury pool (cathode) | LiClO₄ | Acetonitrile | -1.8 | 90 |

This table presents representative data for the electrochemical synthesis of aryl thiols, adapted for the synthesis of this compound based on established methodologies.

Chemical Reactivity and Mechanistic Studies of 4 Methanesulfonylbenzene 1 Thiol

Reactivity Profile of the Thiol (-SH) Moiety

The thiol group is the primary site of many chemical transformations involving 4-Methanesulfonylbenzene-1-thiol. Its reactivity is characterized by its nucleophilicity, its susceptibility to oxidation, and its ability to coordinate with metal ions.

The sulfur atom of the thiol group possesses lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity allows this compound to participate in a variety of substitution and addition reactions. One of the most common reactions is the formation of thioethers through nucleophilic substitution. For instance, it can react with alkyl halides, where the thiol acts as the nucleophile, displacing the halide and forming a new carbon-sulfur bond.

Another important reaction driven by the thiol's nucleophilicity is the Michael addition to α,β-unsaturated carbonyl compounds. In this reaction, the thiolate anion, formed under basic conditions, adds to the β-carbon of the unsaturated system. The electron-withdrawing nature of the methanesulfonyl group can enhance the acidity of the thiol proton, facilitating the formation of the thiolate anion and thus promoting these nucleophilic reactions.

The thiol group is readily oxidized under various conditions, a hallmark of its redox activity. nih.gov The most common oxidative transformation is the formation of a disulfide bridge, yielding bis(4-methanesulfonylphenyl) disulfide. This reaction can be initiated by a range of oxidizing agents, including halogens, hydrogen peroxide, and even atmospheric oxygen, often catalyzed by metal ions. organic-chemistry.org The formation of disulfides is a reversible process; the disulfide bond can be cleaved by reducing agents to regenerate the thiol.

Further oxidation of the thiol group can lead to the formation of sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic (R-SO₃H) acids. nih.gov These higher oxidation states are generally more stable and less readily reversed. The specific oxidation product obtained depends on the nature and strength of the oxidizing agent and the reaction conditions. For example, mild oxidation may favor disulfide formation, while stronger oxidants are required to produce sulfinic and sulfonic acids. organic-chemistry.org

The thiol group of this compound can act as a soft ligand, coordinating to a variety of soft metal ions. wikipedia.org Upon deprotonation, the resulting thiolate anion is a potent ligand for transition metals such as copper, zinc, and nickel. wikipedia.orgnih.gov The coordination can lead to the formation of stable metal-thiolate complexes with diverse geometries and coordination numbers. researchgate.netresearchgate.net

The nature of the resulting coordination compounds can be influenced by the steric and electronic properties of the ligand. The presence of the bulky and electron-withdrawing methanesulfonyl group in this compound can affect the stability and structure of the resulting metal complexes. These complexes have potential applications in catalysis, materials science, and as models for metalloenzymes. wikipedia.org

Influence of the Methanesulfonyl (-SO₂CH₃) Group on Reactivity

The methanesulfonyl group is a strongly electron-withdrawing group that exerts a significant influence on the reactivity of the entire this compound molecule.

The -SO₂CH₃ group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. By withdrawing electron density from the π-system of the ring, it makes the ring less nucleophilic and therefore less reactive towards electrophiles. This deactivating effect is primarily due to the strong inductive effect of the sulfonyl group.

Furthermore, the methanesulfonyl group is a meta-director for electrophilic substitution. This means that incoming electrophiles will preferentially add to the positions meta to the -SO₂CH₃ group (positions 3 and 5). This directing effect arises because the resonance structures of the Wheland intermediate show that the positive charge is destabilized when the electrophile attacks at the ortho or para positions, whereas it is less destabilized upon meta attack.

The stability of this compound is influenced by the chemical environment, particularly pH and the presence of oxidizing or reducing agents. As a thiol, it is susceptible to oxidation, especially in basic media where the more reactive thiolate anion is present. The formation of disulfides can be considered a primary degradation pathway in the presence of oxygen.

The methanesulfonyl group itself is generally stable under a wide range of conditions. However, under harsh conditions, such as strong acids or bases at elevated temperatures, hydrolysis of the sulfonyl group could potentially occur, although this is not a common degradation pathway under normal circumstances. The thermal stability of related thiol-ene systems has been studied, indicating that degradation occurs at elevated temperatures. sigmaaldrich.comnih.gov The specific degradation kinetics and pathways for this compound in different media would require dedicated experimental studies.

Data Tables

Table 1: Reactivity of the Thiol Moiety

| Reaction Type | Reactant | Product | Conditions |

| Nucleophilic Substitution | Alkyl Halide (R-X) | Thioether (R-S-Ar) | Basic conditions |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | Basic conditions |

| Oxidation | Mild Oxidizing Agent | Disulfide (Ar-S-S-Ar) | Various |

| Oxidation | Strong Oxidizing Agent | Sulfinic/Sulfonic Acid | Harsh conditions |

| Coordination | Metal Ion (Mⁿ⁺) | Metal-Thiolate Complex | Various |

Ar represents the 4-methanesulfonylphenyl group.

Table 2: Influence of the Methanesulfonyl Group

| Property | Effect | Reason |

| Reactivity towards Electrophiles | Deactivated | Strong electron-withdrawing inductive effect |

| Direction of Electrophilic Substitution | Meta-directing | Destabilization of ortho and para Wheland intermediates |

| Acidity of Thiol Proton | Increased | Stabilization of the thiolate anion |

Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the two substituents: the thiol (-SH) group and the methanesulfonyl (-SO2CH3) group. These groups exert opposing electronic effects, which dictates the regioselectivity and rate of substitution reactions on the benzene ring.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. masterorganicchemistry.com It involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: the initial attack of the electrophile to form a positively charged intermediate (a benzenonium ion or σ-complex), followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com

The substituents on the benzene ring play a crucial role in determining the rate and orientation of electrophilic attack. The thiol group (-SH) is generally considered an activating group and an ortho-, para-director. This is due to the ability of its lone pair of electrons to stabilize the cationic intermediate through resonance. Conversely, the methanesulfonyl group (-SO2CH3) is a strong deactivating group and a meta-director. Its electron-withdrawing nature destabilizes the carbocation intermediate, thereby slowing down the reaction and directing the incoming electrophile to the meta position. youtube.com

In this compound, the interplay of these two groups governs the outcome of electrophilic substitution. The activating effect of the thiol group and the deactivating effect of the methanesulfonyl group are in opposition. The directing effects are as follows: the thiol group directs ortho and para to itself (positions 2, 6, and 4), while the methanesulfonyl group directs meta to itself (positions 3 and 5). Given that the thiol is at position 1 and the methanesulfonyl group is at position 4, the positions ortho to the thiol (2 and 6) are also meta to the methanesulfonyl group. This overlap suggests that electrophilic substitution, if it occurs, would likely happen at the positions ortho to the activating thiol group.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

| Thiol (-SH) | Electron-donating (by resonance) | Activating | Ortho, Para |

| Methanesulfonyl (-SO2CH3) | Electron-withdrawing (by induction and resonance) | Deactivating | Meta |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNAr is favored by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.orgyoutube.com First, the nucleophile adds to the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org For SNAr to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate through resonance. libretexts.org

In the context of this compound, the methanesulfonyl group is a powerful activating group for nucleophilic aromatic substitution. If a suitable leaving group were present on the ring, particularly at the ortho or para positions relative to the sulfone, the molecule would be susceptible to nucleophilic attack. The thiol group, being electron-donating, would have a deactivating effect on this type of reaction.

Table 2: Requirements for Nucleophilic Aromatic Substitution

| Requirement | Description |

| Activating Groups | Strong electron-withdrawing groups (e.g., -NO2, -SO2CH3) are necessary to stabilize the intermediate. masterorganicchemistry.com |

| Leaving Group | A good leaving group (e.g., halide) must be present on the ring. |

| Positioning | The electron-withdrawing group must be ortho or para to the leaving group. libretexts.org |

| Nucleophile | A strong nucleophile is required to initiate the attack on the electron-deficient ring. masterorganicchemistry.com |

Participation in Complex Organic Transformations

This compound serves as a valuable building block in the synthesis of more complex organic molecules, participating in a variety of transformations including the synthesis of heterocyclic compounds and cross-coupling reactions.

Research has demonstrated the utility of this compound in the synthesis of biologically active heterocyclic compounds. For instance, it has been employed as a key reagent in the preparation of certain thienylpyrimidine derivatives. In these syntheses, the thiol can act as a nucleophile, with the sulfur atom attacking an electrophilic center to form a new carbon-sulfur bond, which is a critical step in the assembly of the target heterocyclic framework.

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often utilizing a metal catalyst. nih.govdntb.gov.uamdpi.com Palladium-catalyzed cross-coupling reactions, in particular, have become a reliable method for synthesizing aryl thioethers from thiols and aryl halides. nih.gov In such reactions, this compound can serve as the thiol component, coupling with various aryl or heteroaryl halides to produce a range of diaryl sulfides. The reactivity in these transformations can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, represent another avenue for the reactivity of this compound. The thiol group can participate in condensation reactions with various electrophiles. For example, condensation with aldehydes or ketones under acidic or basic conditions can lead to the formation of thioacetals or thioketals, respectively. While specific studies on the condensation reactions of this compound with glyoxal (B1671930) are not detailed in the provided context, similar sulfonamides have been shown to react with glyoxal under acidic conditions. mdpi.com

Derivatives and Analogues of 4 Methanesulfonylbenzene 1 Thiol: Design, Synthesis, and Structure Reactivity Relationships

Thioether and Disulfide Derivatives

The sulfur atom in 4-Methanesulfonylbenzene-1-thiol provides a reactive handle for the synthesis of a diverse array of thioether and disulfide derivatives. These modifications can significantly alter the parent molecule's biological activity and physical properties.

Synthesis of Aryl Thioethers

Aryl thioethers are a prominent class of derivatives, with compounds like 4-(4-methylsulfonylphenyl)sulfanylthieno[2,3-d]pyrimidine demonstrating notable biological relevance. The synthesis of such compounds often involves the reaction of this compound with a suitable electrophile. For instance, the thieno[2,3-d]pyrimidine (B153573) core, a key intermediate in many biologically active compounds, can be synthesized from commercially available starting materials like methyl 2-aminothiophene-3-carboxylate. atlantis-press.com This intermediate can then undergo nucleophilic substitution with the thiolate of this compound to yield the desired aryl thioether.

The synthesis of related structures, such as 2-(4-methylsulfonylphenyl)pyrimidines, has been achieved through a multi-step process starting from 4-(methylthio)benzonitrile. nih.gov This involves a Pinner reaction, followed by amination, cyclization, chlorination, and subsequent oxidation of the thioether to the sulfone. nih.gov These synthetic strategies highlight the versatility of the thiol group in forming carbon-sulfur bonds, a cornerstone in the construction of complex molecular architectures.

Studies on S-Oxidation to Sulfoxides and Sulfones

The thioether linkage in these derivatives is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. This transformation is not merely a chemical curiosity but a critical step in modulating the electronic properties and biological activity of the molecule. The oxidation of thioethers is a well-established synthetic transformation, with a variety of reagents available to effect this change. researchgate.netorganic-chemistry.org

Common oxidizing agents include hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA), and potassium permanganate. researchgate.net The selective oxidation to either the sulfoxide (B87167) or the sulfone can often be controlled by the choice of reagent and reaction conditions. For example, the use of Oxone® has been investigated for the selective S-oxidation of related thiazolidinone systems, where the sulfoxide or sulfone can be obtained by adjusting the equivalents of the oxidizing agent and the reaction temperature. ccsenet.org Biocatalytic methods using fungi have also been explored for the oxidation of alkyl aryl sulfides to their corresponding sulfones, offering an environmentally benign alternative. orientjchem.org The resulting sulfoxides and sulfones often exhibit distinct biological profiles compared to their thioether precursors.

Structural Modifications of the Benzene (B151609) Ring

Altering the substitution pattern on the benzene ring of this compound provides another avenue for fine-tuning its properties. The introduction of halogens, nitrogen-containing moieties, and other functional groups can profoundly impact the molecule's steric and electronic characteristics, influencing its reactivity and biological interactions.

Halogenated Analogues

The introduction of halogen atoms to the aromatic ring can significantly alter the lipophilicity and electronic nature of the molecule. An example of a halogenated analogue is 4-bromo-2-fluoro-1-methanesulfonylbenzene. chemicalbook.comchembk.com The synthesis of such compounds often involves electrophilic aromatic substitution reactions on a suitably substituted precursor. For instance, the synthesis of 4-bromo-2-fluorobiphenyl (B126189) has been achieved through the bromination of o-fluoroaniline. google.com The resulting halogenated aromatic rings can then be further functionalized to introduce the methanesulfonyl group. The presence of halogens can influence the molecule's binding affinity to biological targets and its metabolic stability.

Nitrogen-Containing Derivatives

The incorporation of nitrogen atoms into the aromatic scaffold, often in the form of heterocyclic rings, has led to the development of potent biologically active molecules. A key example is N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine and its derivatives. nih.gov The synthesis of these compounds typically involves the reaction of a 4-chlorothieno[2,3-d]pyrimidine (B15048) intermediate with 4-aminobenzenesulfonamide or a related aniline (B41778) derivative. nih.gov The thieno[2,3-d]pyrimidine scaffold itself can be constructed through the cyclocondensation of 2-aminothiophene-3-carbonitriles with various reagents. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies on these nitrogen-containing derivatives have revealed that the nature and position of substituents on both the thieno[2,3-d]pyrimidine core and the phenyl ring are crucial for their biological activity. nih.govresearchgate.net For instance, these compounds have been extensively investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govnih.gov

Introduction of Other Substituents

The synthesis of these derivatives often requires specific strategies. For example, the synthesis of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonic acid chloride has been reported, providing a key intermediate for incorporating this substituted phenyl ring into larger molecules. google.com Similarly, the synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl] derivatives has been achieved through the reaction of 4-cyano-3-trifluoromethyl-aniline with appropriate electrophiles. google.com These modifications are often guided by the desire to enhance potency, selectivity, or pharmacokinetic properties in drug discovery programs. nih.govnih.gov

Heterocyclic Systems Incorporating the 4-Methanesulfonylphenyl Moiety

The integration of the 4-methanesulfonylphenyl group into heterocyclic scaffolds is a common strategy in medicinal chemistry and materials science to modulate biological activity and physicochemical properties. The strong electron-withdrawing nature of the methanesulfonyl group significantly influences the electronic characteristics of the resulting heterocyclic system.

The formation of 1,2,3-triazole rings via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne is a powerful and versatile reaction in organic synthesis, famously highlighted in "click chemistry". wikipedia.org Starting with 1-azido-4-(methanesulfonyl)benzene, a derivative related to the title compound, a wide array of 1,4-disubstituted 1,2,3-triazoles can be synthesized.

The synthesis typically proceeds via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers high yields and regioselectivity for the 1,4-isomer. wikipedia.orgbeilstein-journals.org The reaction involves the coupling of 1-azido-4-(methanesulfonyl)benzene with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. frontiersin.org

General Synthetic Scheme:

Step 1: Preparation of the Azide: The key starting material, 1-azido-4-(methanesulfonyl)benzene, can be prepared from the corresponding aniline derivative.

Step 2: Cycloaddition: The azide is then reacted with a diverse range of terminal alkynes. The presence of the 4-methanesulfonylphenyl moiety often imparts favorable properties such as increased crystallinity and thermal stability to the resulting triazole products. nih.gov

The resulting 1-(4-methanesulfonylphenyl)-1,2,3-triazole scaffold is a "privileged" structure in medicinal chemistry. mdpi.com The triazole ring itself is stable to metabolic degradation and can act as a hydrogen bond acceptor, while the 4-methanesulfonylphenyl group can engage in specific interactions with biological targets and improve properties like solubility and cell permeability. nih.gov

Thienopyrimidines, which are isosteres of purines, represent another important class of heterocyclic systems that can incorporate the 4-methanesulfonylphenyl moiety. nih.govresearchgate.net These compounds are known to exhibit a broad spectrum of biological activities. mdpi.comjocpr.comresearchgate.net

The synthesis of such analogues can be achieved through various condensation and cyclization strategies. A common approach involves the construction of the pyrimidine (B1678525) ring onto a pre-functionalized thiophene. Alternatively, pyrimidine derivatives bearing the 4-methanesulfonylphenyl group can be synthesized and subsequently fused or linked to other heteroaromatic systems.

A notable synthetic route involves the Claisen-Schmidt condensation of 4-(methylsulfonyl)benzaldehyde (B46332) with a suitable ketone, followed by cyclization with guanidine (B92328) to form a 2-aminopyrimidine (B69317) ring bearing the 4-(methylsulfonyl)phenyl group at the 4-position. nih.gov This pyrimidine can then be further modified. The combination of the thienopyrimidine scaffold with sulfonamide-containing moieties has been explored for the development of novel antimicrobial agents. nih.gov

The incorporation of the 4-methanesulfonylphenyl group is critical for the biological activity of many of these analogues. For instance, in a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives designed as selective COX-2 inhibitors, the methanesulfonyl group plays a key role in binding to the active site of the enzyme. nih.gov

| Heterocyclic System | Synthetic Precursors | Key Reaction Type | Significance of Moiety |

| Pyrimidinyl Derivatives | 4-(Methylsulfonyl)benzaldehyde, Substituted Acetophenones, Guanidine | Claisen-Schmidt Condensation, Cyclization | Essential for selective COX-2 inhibition nih.gov |

| Thienopyrimidines | Aminothiophene derivatives, Isothiocyanates/Formamide | Cyclocondensation | Structural mimic of purines, broad biological activity nih.gov |

Boronic Acid Derivatives and Their Synthetic Utility (e.g., 4-(methylsulfonyl)phenylboronic acid)

Boronic acid derivatives, particularly 4-(methylsulfonyl)phenylboronic acid, are exceptionally useful and versatile building blocks in modern organic synthesis. Their primary application is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

4-(Methylsulfonyl)phenylboronic acid serves as a readily available source of the 4-methanesulfonylphenyl group, allowing for its efficient installation into a wide range of organic molecules. acs.org This reagent is a stable, crystalline solid that is compatible with a broad array of functional groups.

Key Synthetic Applications:

Suzuki-Miyaura Coupling: This is the most prominent application, where the boronic acid is coupled with aryl or vinyl halides/triflates to form new carbon-carbon bonds. This reaction is fundamental to the synthesis of complex biaryl systems found in many pharmaceuticals and advanced materials.

Other Cross-Coupling Reactions: It is also used in other metal-catalyzed reactions, including copper-catalyzed trifluoromethylthiolation and rhodium-catalyzed asymmetric additions.

Reagent in Multi-step Syntheses: It is employed as a key reagent in the preparation of diarylaminopyridines (potential anti-malarial agents) and biaryl sulfone derivatives (histamine H3 receptor antagonists).

The utility of this boronic acid derivative is underscored by its role in the synthesis of numerous complex molecules with significant biological activities, including kinase inhibitors and agents targeting the hepatitis C virus.

| Property | Value |

| CAS Number | 149104-88-1 |

| Molecular Formula | C₇H₉BO₄S |

| Molecular Weight | 200.02 g/mol |

| Melting Point | 289-293 °C |

| Appearance | Solid powder |

Systematic Structure-Reactivity and Structure-Property Correlation Studies

Systematic studies on derivatives of this compound aim to establish clear relationships between chemical structure and biological activity (Structure-Activity Relationship, SAR) or physical properties (Quantitative Structure-Property Relationship, QSPR). nih.gov The 4-methanesulfonylphenyl group is a particularly interesting substituent for these studies due to its defined electronic and steric properties.

In SAR studies of enzyme inhibitors, the methanesulfonyl group often serves as a crucial hydrogen bond acceptor and provides strong polar interactions within the enzyme's active site. For example, in the development of inhibitors for tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinases (MMPs), the oxidation state of the sulfur atom (sulfanyl, sulfinyl, or sulfonyl) has a profound impact on potency and selectivity. The sulfonyl derivatives frequently exhibit high potency and selectivity. nih.gov Similarly, in a series of cyclin-dependent kinase (CDK) inhibitors, a methanesulfonyl group on a piperidine (B6355638) ring was found to be critical for inhibitory activity. nih.gov

QSPR studies aim to create mathematical models that predict the properties of molecules based on calculated descriptors. nih.gov For derivatives containing the 4-methanesulfonylphenyl moiety, descriptors can be calculated to quantify its electronic influence (e.g., Hammett constants), hydrophobicity, and steric bulk. These models can then predict properties like solubility, partition coefficient, and receptor binding affinity, thereby guiding the design of new analogues with improved characteristics. The consistent and predictable electronic effect of the sulfone group makes it an ideal component for such correlation studies.

Computational Chemistry and Theoretical Investigations of 4 Methanesulfonylbenzene 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Methanesulfonylbenzene-1-thiol, offering a detailed view of its electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. aps.org It is frequently employed to determine the optimized geometry and electronic properties of molecules like this compound.

Recent DFT studies on similar thiol-containing aromatic compounds have focused on optimizing the molecular geometry to find the most stable conformation. nih.govrsc.org These calculations typically involve minimizing the forces acting on each atom, leading to a prediction of bond lengths and angles that are in good agreement with experimental data where available. rsc.org For this compound, DFT calculations would likely predict the geometry of the benzene (B151609) ring, the orientation of the methanesulfonyl and thiol groups, and the electronic distribution across the molecule. The electronic structure analysis would reveal details about the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. nih.gov

Table 1: Representative DFT-Calculated Properties for Aromatic Thiols

| Property | Calculated Value | Significance |

| Optimized Bond Length (C-S) | ~1.77 Å | Indicates the strength and nature of the carbon-sulfur bond. |

| Optimized Bond Angle (C-S-H) | ~96° | Influences the molecule's overall shape and steric interactions. |

| HOMO Energy | -6.5 eV to -7.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.0 eV to -2.0 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~5.5 eV | An indicator of chemical reactivity and electronic excitation energy. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic thiol compounds. Actual values for this compound would require specific calculations.

Ab Initio Molecular Orbital Theory for Reactivity Predictions and Orbital Analysis

Ab initio molecular orbital theory, which is based on first principles without the use of empirical parameters, provides a rigorous framework for predicting chemical reactivity. uomustansiriyah.edu.iqwayne.edu This theory is instrumental in analyzing the molecular orbitals (MOs) that govern a molecule's behavior in chemical reactions. youtube.com

For this compound, ab initio calculations can be used to construct a detailed molecular orbital diagram. imperial.ac.uk This diagram illustrates the energy levels of the MOs and how they are formed from the atomic orbitals of the constituent atoms. Analysis of the frontier molecular orbitals (FMOs)—the HOMO and LUMO—is particularly important for predicting reactivity. chemrxiv.org The distribution and symmetry of these orbitals determine how the molecule will interact with other chemical species. For instance, the locations of the HOMO and LUMO can indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. rsc.orguci.eduresearchgate.net It allows for the calculation of properties related to a molecule's interaction with light, such as absorption and emission spectra. researchgate.net

By applying TD-DFT to this compound, researchers can predict its ultraviolet-visible (UV-Vis) absorption spectrum, which corresponds to electronic transitions from the ground state to various excited states. chemrxiv.orgresearchgate.net These calculations can identify the energies of these transitions and the nature of the excited states, such as whether they involve localized excitations or charge-transfer character. chemrxiv.org This information is crucial for understanding the photophysical behavior of the molecule and its potential use in applications like photosensitizers or organic light-emitting diodes (OLEDs).

Molecular Dynamics and Simulations

Molecular dynamics (MD) simulations and related techniques provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules.

Conformational Landscape and Energetics

The conformational landscape of a molecule describes the different spatial arrangements of its atoms (conformers) and their relative energies. nih.gov MD simulations can explore this landscape by simulating the motion of the atoms over time, governed by a force field that describes the interactions between them. mdpi.comnih.govresearchgate.net

For this compound, MD simulations can reveal the preferred orientations of the methanesulfonyl and thiol groups relative to the benzene ring. By sampling a large number of conformations, it is possible to construct a potential energy surface that identifies the low-energy conformers and the energy barriers between them. biorxiv.org This information is important for understanding how the molecule's shape influences its properties and reactivity.

Table 2: Key Conformational Parameters for Aromatic Molecules from MD Simulations

| Parameter | Description | Significance |

| Dihedral Angle (C-C-S-O) | The angle of rotation around the C-S bond of the methanesulfonyl group. | Determines the orientation of the sulfonyl group relative to the ring. |

| Dihedral Angle (C-C-S-H) | The angle of rotation around the C-S bond of the thiol group. | Determines the orientation of the thiol hydrogen. |

| Conformational Energy | The relative energy of different conformers. | Indicates the probability of finding the molecule in a particular conformation. |

Note: This table highlights the types of parameters that would be analyzed in a conformational study of this compound.

Molecular Docking and Binding Studies with Biological Macromolecules (for tool molecules)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or nucleic acid. nih.govamazonaws.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. rjptonline.orgresearchgate.netphyschemres.org

While there is no specific information in the provided search results about docking studies of this compound with biological macromolecules, this technique could be applied to investigate its potential as a "tool molecule" to probe the binding sites of specific proteins. The docking process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a score that estimates the binding affinity. The results can reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry offers a unique window into the energetic landscapes of chemical reactions, allowing for the detailed study of reaction mechanisms, intermediates, and transition states that are often difficult or impossible to observe experimentally. For this compound, which serves as a reactant in the synthesis of pharmacologically active molecules, understanding its reactivity through theoretical modeling is of significant interest. researchgate.netquestjournals.org

The elucidation of reaction mechanisms involving this compound would typically involve mapping the potential energy surface for a given reaction. This is achieved by calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. Methods like DFT are commonly employed to locate and characterize these stationary points on the potential energy surface.

Transition state analysis provides vital information about the energy barrier of a reaction (activation energy), which is a key determinant of the reaction rate. The geometry of the transition state reveals the atomic arrangement at the peak of the energy profile, offering insights into the bond-breaking and bond-forming processes.

While specific computational studies on the reaction mechanisms of this compound are not found in the reviewed literature, studies on the reactivity of other thiols and benzenethiols provide a framework for how such investigations would be conducted. For example, research on the reactions of thioesters with nucleophiles has utilized DFT to examine tetrahedral intermediates and transition states, providing a detailed picture of the reaction mechanism. researchgate.net Similarly, investigations into the reactions of arynes with organosulfur compounds highlight the complexity and the utility of computational methods in understanding these processes. acs.org

Table 2: Key Parameters in a Theoretical Reaction Mechanism Study

| Parameter | Description | Computational Approach |

| Reactant/Product Geometries | Optimized structures of starting materials and final products. | Geometry optimization using DFT. |

| Transition State Structure | The highest energy point along the reaction coordinate. | Transition state search algorithms (e.g., QST2, QST3, Berny optimization). |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Calculation of single-point energies at a high level of theory. |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Calculation of single-point energies. |

| Imaginary Frequency | A single negative frequency in the vibrational analysis of a transition state, corresponding to the motion along the reaction coordinate. | Frequency calculation at the transition state geometry. |

This table outlines the typical parameters and computational approaches used in the theoretical study of a reaction mechanism.

The application of these computational tools to the reactions of this compound could provide valuable information for optimizing reaction conditions, predicting regioselectivity, and designing novel synthetic pathways. For instance, in its reaction to form PI5P4Kγ inhibitors, theoretical modeling could elucidate the role of the sulfonyl group in directing the reaction and stabilizing intermediates. researchgate.netquestjournals.org

Advanced Chemical and Research Applications Excluding Therapeutic/clinical Aspects

Role as Chemical Probes and Investigative Tools in Chemical Biology

The structural framework of 4-Methanesulfonylbenzene-1-thiol is instrumental in the development of sophisticated chemical probes for studying complex biological systems. Its derivatives are particularly useful in the design of enzyme inhibitors and in the investigation of cellular communication networks.

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) have emerged as significant targets in the study of diseases like cancer and neurodegeneration due to their central role in cell signaling. nih.gov The development of potent and selective inhibitors for these enzymes is crucial for understanding their specific functions. While not an inhibitor itself, the chemical motifs present in this compound are foundational for creating more complex molecules that can selectively target these enzymes.

Researchers have successfully developed selective inhibitors for the gamma isoform of PI5P4K (PI5P4Kγ). nih.govnih.gov These inhibitors often feature a core structure that can be derived from or is analogous to substituted benzene (B151609) thiols. The design process focuses on modifying such scaffolds to achieve high potency and selectivity, which is essential for minimizing off-target effects. nih.gov For instance, medicinal chemistry efforts have led to the creation of thienylpyrimidine-based inhibitors, which were identified through virtual screening and subsequently optimized to yield potent and selective tool molecules for probing PI5P4Kγ function. nih.gov X-ray crystallography has confirmed that some of these inhibitors bind to an allosteric site, a location on the enzyme distinct from the ATP binding pocket, which can enhance selectivity. nih.gov

| Inhibitor Type | Target Enzyme(s) | Key Characteristic | Source(s) |

| Pan PI5P4K Inhibitors | PI5P4Kα, PI5P4Kβ, PI5P4Kγ | Broadly inhibit multiple PI5P4K isoforms. | nih.gov |

| Selective PI5P4Kγ Inhibitors | PI5P4Kγ | Specifically target the gamma isoform, often with an allosteric binding mode. | nih.govnih.gov |

| Covalent Inhibitors (e.g., THZ-P1-2) | PI5P4Kα, β, γ | Form a permanent covalent bond with the enzyme target. | nih.gov |

The selective inhibitors developed from scaffolds related to this compound are critical tools for dissecting cellular signaling pathways, particularly phosphoinositide metabolism. nih.gov Phosphoinositides are lipid molecules that play essential roles in nearly all aspects of cell physiology, including membrane trafficking, cell proliferation, and stress responses. nih.govnih.gov The interconversion of these lipids is tightly regulated by a network of over 50 kinases and phosphatases, including the PI5P4K family. nih.gov

By using selective PI5P4Kγ inhibitors, researchers can modulate the levels of specific phosphoinositides within cells and observe the downstream consequences. This allows for a detailed investigation of the enzyme's role in various cellular processes. For example, PI5P4Kγ activity is linked to the PI3K, mTORC1, and MAPK signaling pathways, which are crucial for immune regulation. nih.gov The ability to inhibit PI5P4Kγ specifically helps to clarify its contribution to these pathways and its potential as a target for enhancing cancer immunotherapy. nih.gov These chemical probes enable the study of how PI5P4Kγ-mediated synthesis of PI(4,5)P2 influences processes like the recruitment of effector proteins and the remodeling of the cell's structure. nih.gov

Contributions to Functional Materials Science

The distinct properties of this compound, particularly its ability to form stable bonds with metal surfaces via its thiol group, make it a valuable building block in functional materials science. It is used as a precursor for advanced organic materials and as a key component in the fabrication of molecular-scale electronic devices.

The molecular structure of this compound is well-suited for its use as a precursor in the synthesis of materials for organic electronics. The thiol group provides a reliable anchor to metal electrodes, while the aromatic ring and the electron-withdrawing methanesulfonyl group can be tailored to control the electronic properties of the resulting material. These tailored properties are fundamental to the performance of organic electronic devices, including organic light-emitting diodes (OLEDs). The ability to form well-ordered layers through self-assembly is crucial for creating efficient and stable device architectures.

A primary application of this compound and related molecules is in the field of molecular electronics, which aims to use single molecules as electronic components. aau.dk In this context, the thiol group acts as a molecular "alligator clip," forming a strong, covalent-like bond with gold or other metal electrodes. aau.dksigmaaldrich.com This creates a "molecular junction" where a single molecule or a small group of molecules bridges the gap between two electrodes. aau.dkaps.org

The conductance of such a junction is highly dependent on the structure of the bridging molecule. The benzene ring of this compound serves as the conductive pathway for electrons, and the methanesulfonyl group influences the energy levels of the molecule, thereby tuning the charge transport properties. nih.gov Experiments using techniques like mechanically controlled break junctions (MCBJ) and scanning tunneling microscopy (STM) allow for the measurement of conductance through these single-molecule bridges. aau.dknih.gov Understanding how molecular structure affects conductance is a key challenge in designing functional molecular devices like wires, rectifiers, and switches at the nanoscale. unizar.escsic.es

| Junction Component | Function | Key Property | Source(s) |

| Thiol (-SH) Group | Anchor/Linker | Forms a stable bond with metal electrodes (e.g., gold). | aau.dknih.gov |

| Benzene Ring | Molecular Bridge | Provides the pathway for electron tunneling between electrodes. | aau.dkaps.org |

| Terminal Group (e.g., -SO2CH3) | Property Tuner | Modifies the electronic energy levels and interfacial properties. | nih.gov |

| Metal Electrodes (e.g., Au, Pt) | Source/Drain | Provide the electrical contacts for the molecular junction. | aau.dkaps.org |

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. This compound is an ideal candidate for such studies due to its ability to spontaneously form highly ordered structures on surfaces, a process known as self-assembly. sigmaaldrich.comuh.edu

The primary driving force for the assembly of thiol-containing molecules on noble metal surfaces like gold is the strong, stable interaction between sulfur and gold, which is on the order of 45 kcal/mol. sigmaaldrich.comsigmaaldrich.com When a gold substrate is exposed to a solution of this compound, the molecules spontaneously adsorb onto the surface, forming a dense, well-ordered film called a self-assembled monolayer (SAM). sigmaaldrich.comsigmaaldrich.com

In this monolayer, the thiol groups are bound to the gold surface, and the benzene rings are typically tilted at a specific angle relative to the surface normal. sigmaaldrich.com The 4-methanesulfonyl groups are exposed at the surface of the film, defining its chemical and physical properties, such as wettability and its ability to interact with other molecules. The formation of these SAMs is a thermodynamically driven process that allows for the creation of precisely defined organic surfaces with tailored functionalities. nsf.gov The quality and order of the resulting monolayer can be influenced by factors such as the purity of the thiol compound and the assembly time. sigmaaldrich.comsigmaaldrich.com This bottom-up approach to surface engineering is fundamental to applications in nanoscience, sensing, and the creation of complex molecular architectures. uh.edunih.gov

| Principle of Self-Assembly | Description | Driving Force(s) | Source(s) |

| Adsorption | Spontaneous attachment of molecules to a substrate from solution or gas phase. | Strong chemical affinity between the head group (sulfur) and the substrate (gold). | sigmaaldrich.comuh.edu |

| Ordering | Arrangement of molecules into a well-defined, often crystalline, 2D structure. | Intermolecular forces (e.g., van der Waals) between the molecular backbones. | sigmaaldrich.comsigmaaldrich.com |

| Surface Functionalization | The terminal groups of the assembled molecules define the new surface chemistry. | The exposed functional groups (e.g., -SO2CH3) dictate the properties of the monolayer. | sigmaaldrich.com |

Potential in Advanced Analytical Methods (e.g., Chemosensors)

While direct research detailing the application of this compound as a primary component of a chemosensor is not extensively documented, its chemical nature as a thiol makes it a relevant analyte for detection by various advanced analytical methods. Chemosensors are molecules designed to bind to a specific analyte and produce a detectable signal, such as a change in color or fluorescence. The field of analytical chemistry has seen significant progress in the development of chemosensors specifically designed for the detection of thiols, due to the important role of thiol-containing compounds in various biological and chemical processes.

The detection of thiols by chemosensors often relies on the high nucleophilicity of the thiol group. This allows the thiol to react with the chemosensor molecule, leading to a measurable change in the sensor's properties. Several strategies are employed for this purpose, including Michael additions, nucleophilic substitution, and cleavage of disulfide bonds. For instance, a common strategy involves the use of a fluorophore quenched by a 2,4-dinitrophenyl sulfonyl (DNBS) group. The presence of a thiol, such as this compound, would cleave the DNBS group, thereby restoring the fluorescence of the molecule and signaling the presence of the thiol.

Given these principles, this compound can be detected and quantified using such specifically designed chemosensors. The research in this area focuses more on the development of novel sensor molecules that are highly selective and sensitive to thiols in general, rather than the use of a specific thiol like this compound as the sensor itself.

| Thiol Detection Strategy | Mechanism | Resulting Signal |

| Nucleophilic Attack on Disulfide Bonds | The thiol analyte attacks and cleaves a disulfide bond within the sensor molecule. | Formation of a new thiol that can have different absorption properties, leading to a colorimetric or fluorometric signal. |

| Michael Addition | The thiol undergoes a Michael addition reaction with an electron-deficient double bond in the sensor molecule. | This covalent modification can alter the electronic structure of the sensor, causing a change in fluorescence or color. |

| Cleavage of Sulfonyl Esters | The thiol reacts with a sulfonyl ester (e.g., 2,4-dinitrophenyl sulfonyl) attached to a fluorophore, cleaving the ester. | The removal of the quenching sulfonyl group results in an increase in fluorescence intensity. |

Future Research Directions and Emerging Trends

Exploration of Sustainable and Green Synthetic Methodologies

The synthesis of functionalized aryl thiols is an area of continuous development, with a strong emphasis on green chemistry principles to minimize environmental impact. Future research on the synthesis of 4-Methanesulfonylbenzene-1-thiol will likely focus on developing methodologies that are safer, more efficient, and utilize renewable resources.

Conventional methods for synthesizing aryl thiols can involve harsh reagents and produce significant waste. Green chemistry approaches offer sustainable alternatives. researchgate.net These strategies aim to reduce the use of hazardous materials, employ environmentally benign solvents like water or acetic acid, and utilize catalytic systems to improve reaction efficiency. youtube.commdpi.com For instance, biocatalytic routes, which use enzymes to perform chemical transformations, represent a promising avenue for producing complex molecules with high selectivity and under mild conditions. researchgate.net The development of such a process for this compound would align with the pharmaceutical industry's growing commitment to sustainability. Other modern techniques, such as microwave-assisted or ultrasonic-assisted synthesis, can accelerate reaction rates and often lead to higher yields with reduced energy consumption. mdpi.com Research could explore adapting these green approaches to improve the synthesis of sulfonyl-containing thiophenols, potentially leading to a more economical and environmentally friendly production of this compound.

| Green Synthesis Approach | Potential Advantage for this compound Synthesis | General Reference |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | mdpi.com |

| Ultrasonic-Assisted Synthesis | Enhanced reaction rates, improved mass transfer. | mdpi.com |

| Use of Green Solvents | Reduced toxicity and environmental impact (e.g., water, acetic acid). | youtube.com |

| Transition-Metal-Free Catalysis | Avoids use of toxic and expensive heavy metals. | mdpi.com |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The dual functionality of this compound presents a rich landscape for exploring novel chemical reactions. The thiol group is a versatile nucleophile and can participate in a wide range of transformations, including thiol-ene and thiol-yne "click" reactions, which are known for their high efficiency and selectivity. nih.govmdpi.com The methanesulfonyl group, being strongly electron-withdrawing, significantly influences the reactivity of the aromatic ring and the thiol group itself, potentially leading to unprecedented chemical behavior.

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and the planning of synthetic routes with increasing accuracy. arxiv.orgresearchgate.net For a compound like this compound, where experimental data may be scarce, these computational tools are invaluable.

| AI/ML Application | Relevance to this compound | General Reference |

| Property Prediction | Estimation of physical and chemical properties (e.g., melting point, reactivity). | rsc.orgnih.govosti.gov |

| Retrosynthesis Planning | Proposing efficient and sustainable synthetic routes. | arxiv.orgrsc.org |

| Reaction Outcome Prediction | Predicting the products and yields of unknown reactions. | nih.gov |

| Virtual Screening | Identifying potential applications by predicting interactions with biological targets. | nih.gov |

Development of Advanced Analytical Techniques for In-Situ Studies

Understanding the precise mechanisms of chemical reactions requires analytical techniques that can monitor the transformation of molecules in real-time. The study of this compound would benefit greatly from the application of advanced, in-situ analytical methods.

Techniques such as "in-situ" UV irradiation NMR spectroscopy allow for the direct monitoring of photochemical reactions, such as thiol-ene coupling, as they occur within an NMR tube. nih.govnih.gov This provides detailed kinetic and structural information about the reaction progress and any intermediates that may form. For studying even faster processes, time-resolved spectroscopy, like time-resolved X-ray absorption spectroscopy at the sulfur K-edge, can track the formation of transient species such as radicals and other short-lived intermediates with picosecond time resolution. Applying these sophisticated techniques to reactions involving this compound could provide unprecedented insight into its reaction mechanisms. Other methods, like gas chromatography-tandem mass spectrometry (GC-MS/MS) following a derivatization step like methylation, could be developed for the trace-level detection and quantification of this compound in complex mixtures.

Expanding the Scope of Applications in Emerging Interdisciplinary Fields

The unique combination of a thiol and a methanesulfonyl group suggests that this compound could find applications in a variety of interdisciplinary fields, particularly in materials science and biomedicine.

The thiol group is well-known for its ability to form strong bonds with the surfaces of noble metals like gold and silver. This property is extensively used in nanotechnology to create self-assembled monolayers (SAMs), which can precisely control the surface properties of materials. The methanesulfonyl group would, in this context, be oriented away from the surface, allowing it to modulate properties such as hydrophilicity, chemical reactivity, and electronic characteristics. This could be leveraged in the development of new sensors, electronic devices, or biocompatible coatings.

In the biomedical field, thiol-containing molecules are often used for bioconjugation, attaching them to proteins or other biological macromolecules. The specific reactivity of this compound could be exploited for the development of new diagnostic agents or targeted drug delivery systems. For instance, its derivatives could be used to functionalize nanoparticles for medical imaging or therapeutic purposes. The exploration of this compound in these emerging areas is a promising direction for future research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methanesulfonylbenzene-1-thiol, and how can reaction conditions be optimized?

- Answer: The compound is typically synthesized via thiol-Michael addition reactions under base-initiated conditions (e.g., triethylamine) to ensure selectivity for electron-deficient alkenes or alkynes. For example, thiols react preferentially with maleimide derivatives in base-mediated systems, forming stable C-S bonds . Click chemistry principles (e.g., modularity, high yields) can guide optimization, such as using stoichiometric control or inert atmospheres to minimize side reactions .

Q. Which analytical methods are recommended for purity assessment and structural characterization of this compound?

- Answer: High-performance liquid chromatography (HPLC) with a methanol/sodium acetate buffer (pH 4.6) mobile phase is effective for purity analysis . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for confirming the sulfonyl and thiol functionalities. Triangulation of data from multiple techniques (e.g., HPLC, NMR, FT-IR) enhances reliability .

Q. How can researchers mitigate oxidation of the thiol group during storage or handling?

- Answer: Stabilize the compound using inert atmospheres (e.g., argon), low-temperature storage (−20°C), and antioxidants (e.g., BHT). Amber glass containers prevent photodegradation, as sulfonyl-thiol derivatives are often light-sensitive .

Advanced Research Questions

Q. How can selectivity challenges in thiol-based functionalization reactions be addressed, particularly when modifying this compound?

- Answer: Base-initiated thiol-Michael reactions should precede radical-mediated processes to avoid competing pathways. Computational tools like CBS-QB3 calculations can model reaction kinetics and transition states, identifying optimal conditions (e.g., solvent polarity, temperature) to favor desired products . For instance, radical reactions require strict stoichiometric control to prevent over-functionalization.

Q. What strategies resolve contradictory data in reaction outcomes, such as unexpected byproducts or low yields?

- Answer: Systematic screening of initiators (e.g., AIBN for radical reactions) and real-time monitoring (e.g., in-situ FT-IR) can clarify mechanistic pathways. If byproducts arise from radical chain transfer, reducing thiol excess or introducing scavengers (e.g., TEMPO) may improve selectivity . Comparative studies using deuterated analogs or isotopic labeling can trace reaction pathways .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Answer: SAR frameworks require systematic substitution at the sulfonyl or benzene ring, followed by bioactivity assays (e.g., enzyme inhibition, cytotoxicity). Computational docking and QSAR models predict binding affinities, while HPLC-MS monitors metabolic stability. For example, replacing the methanesulfonyl group with bulkier substituents may enhance target selectivity .

Q. What methodologies assess the environmental impact of this compound in biomedical or material applications?

- Answer: Conduct OECD-compliant biodegradability tests (e.g., OECD 301F) and ecotoxicological assays (e.g., Daphnia magna acute toxicity). High-resolution mass spectrometry (HRMS) tracks environmental metabolites, while computational tools like EPI Suite predict bioaccumulation potential .

Methodological Considerations

- Data Validation: Triangulate results using orthogonal techniques (e.g., NMR, X-ray crystallography) and replicate experiments under varied conditions to confirm reproducibility .

- Computational Integration: Combine density functional theory (DFT) with experimental kinetics to elucidate reaction mechanisms .

- Ethical Reporting: Disclose synthetic yields, side products, and failed attempts to ensure transparency in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.